

# Unveiling Crystal Packing Architectures: A Comparative Analysis of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aniline, 2,4,6-trimethyl-3-nitro
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A comprehensive examination of the crystal packing of several substituted nitroanilines reveals intricate networks of intermolecular interactions that govern their solid-state structures. While crystallographic data for 2,4,6-trimethyl-3-nitroaniline remains elusive in publicly accessible databases, a comparative study of related compounds provides valuable insights into the influence of methyl and nitro group substitution on crystal packing.

This guide presents a comparative analysis of the crystal structures of aniline, 4-nitroaniline, 2-methyl-4-nitroaniline, 2-methyl-3-nitroaniline, and 2,4-dimethyl-6-nitroaniline. The objective is to understand how the number and position of methyl and nitro substituents on the aniline framework dictate the supramolecular assembly in the crystalline state. Such understanding is crucial for researchers in materials science and drug development, as crystal packing significantly impacts a compound's physical properties, including solubility, stability, and bioavailability.

## **Comparative Crystallographic Data**

The following table summarizes the key crystallographic parameters for the selected aniline derivatives, providing a quantitative basis for comparing their crystal packing.



Comp	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (ų)	Z
Aniline (at 252 K)[1]	C <sub>6</sub> H <sub>7</sub> N	Monoc linic	P21/c	21.822	5.867	8.386	101.01	1053.9	8
4- Nitroa niline[ 2][3]	C6H6N 2O2	Monoc linic	P21/c	8.5789	20.334	13.629	90.57	1068.9	4
2- Methyl -4- nitroan iline	C7H8N 2O2	Monoc linic	Cc	7.237	15.347	6.671	106.80	708.8	4
2- Methyl -3- nitroan iline[4]	C7H8N 2O2	Orthor hombi c	P21212	3.8043	12.987	14.401	90	711.5	4
2,4- Dimet hyl-6- nitroan iline[5]	C8H10 N2O2	Monoc linic	P21/c	6.997	14.919	15.907	101.17 6	1629.1	8

## **Discussion of Crystal Packing Trends**

The crystal structures of the analyzed compounds are primarily stabilized by a combination of N-H···O hydrogen bonds and, in some cases,  $\pi$ - $\pi$  stacking interactions. The presence and nature of these interactions are significantly influenced by the substitution pattern on the aniline ring.







In 4-nitroaniline, the molecules are linked by N-H···O hydrogen bonds, forming chains that are further organized into sheets. The planarity of the molecule facilitates efficient packing.

The introduction of a methyl group, as in 2-methyl-4-nitroaniline, can influence the overall packing by introducing steric hindrance and altering the electronic properties of the molecule. This compound is noted for its noncentrosymmetric crystal structure, which is a prerequisite for second-harmonic generation (SHG) and other nonlinear optical (NLO) properties.

In 2-methyl-3-nitroaniline, the orthorhombic crystal system suggests a different packing arrangement compared to the monoclinic systems of the other substituted anilines in this study. The specific arrangement of molecules is dictated by the interplay of hydrogen bonding involving the amino and nitro groups and the steric influence of the methyl group.

The crystal structure of 2,4-dimethyl-6-nitroaniline is characterized by the presence of two independent molecules in the asymmetric unit, which are linked by weak N-H···O hydrogen bonds. The multiple methyl groups introduce significant steric bulk, which likely plays a major role in the resulting crystal packing.

The case of aniline at low temperature reveals a structure with two crystallographically independent molecules, where N-H···N hydrogen bonds are the dominant intermolecular interaction. This provides a baseline for understanding the impact of introducing the strongly hydrogen-bond-accepting nitro group.

While the crystal structure of 2,4,6-trimethylaniline is not detailed here, the presence of three methyl groups is expected to create a highly sterically hindered environment, which would significantly influence its crystal packing, likely favoring weaker van der Waals interactions over strong directional hydrogen bonds.

The absence of crystallographic data for 2,4,6-trimethyl-3-nitroaniline represents a notable gap in the understanding of this family of compounds. Based on the trends observed, it can be hypothesized that its crystal packing would be a complex interplay of the steric hindrance from the three methyl groups and the hydrogen bonding potential of the amino and nitro groups. The bulky methyl groups might prevent the formation of the extensive hydrogen-bonded networks seen in less substituted nitroanilines.

## **Experimental Protocols**







The following are representative experimental protocols for the synthesis and crystallization of the discussed compounds, as extracted from the cited literature.

Synthesis and Crystallization of 2,4-Dimethyl-6-nitroaniline:[5] A solution of 2,4-dimethylaniline, acetic acid, and acetic anhydride is refluxed. After cooling, a mixed acid solution of concentrated sulfuric acid and concentrated nitric acid is slowly added. The resulting precipitate, 2,4-dimethylacetanilide, is filtered, washed, and then refluxed with 70% sulfuric acid. The product, 2,4-dimethyl-6-nitroaniline, is precipitated by adding to cold water, filtered, and washed. Crystals suitable for X-ray analysis are obtained by slow evaporation of a methanol solution at room temperature.[5]

Synthesis and Crystallization of a Schiff base of 2-Methyl-3-nitroaniline:[6] A Schiff base of 2-methyl-3-nitroaniline was prepared by refluxing a solution of 5-nitrothiophene-2-carbaldehyde and 2-methyl-3-nitroaniline in ethanol for 5 hours. The resulting yellow crystalline material was washed with ethanol and dried at room temperature. Single crystals were grown from an ethanol solution.[6]

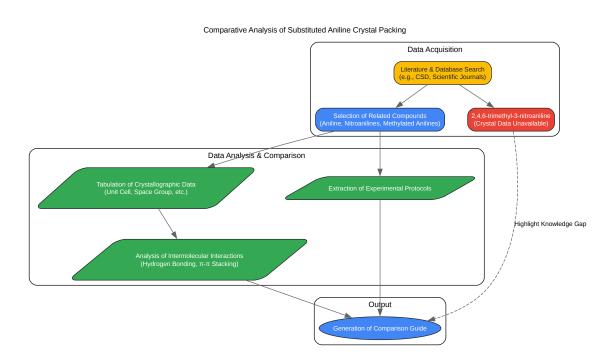
Crystallization of 4-Nitroaniline:[3] Single crystals of 4-nitroaniline were grown by the slow evaporation solution technique. A saturated solution of 4-nitroaniline was prepared in ethanol using a magnetic stirrer. The solution was filtered to remove impurities, covered with a perforated foil, and left undisturbed to allow for slow evaporation and crystal growth.[3]

X-ray Data Collection and Structure Refinement (General): Single-crystal X-ray diffraction data for the compounds were typically collected at low temperatures (e.g., 163 K or 252 K) using a diffractometer with Mo K $\alpha$  radiation ( $\lambda$  = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>. Hydrogen atoms were often placed in geometrically calculated positions and refined using a riding model.

### **Comparative Analysis Workflow**

The following diagram illustrates the logical workflow for the comparative analysis of the crystal packing of the selected aniline derivatives.





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Figure 1. A flowchart illustrating the workflow for the comparative analysis of the crystal packing of substituted anilines.



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- To cite this document: BenchChem. [Unveiling Crystal Packing Architectures: A Comparative Analysis of Substituted Nitroanilines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072413#comparison-of-the-crystal-packing-of-2-4-6-trimethyl-3-nitroaniline-with-related-compounds]

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